tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride
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Overview
Description
Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride is a synthetic organic compound with a complex structure. It is primarily used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
- Tert-butyl 4-methyl-4-(methylamino)piperidine-1-carboxylate
- Tert-butyl 4-[(methylamino)methyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H21ClN2O2 |
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Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl 4-(methylaminomethyl)-2,3-dihydropyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4;/h8,12H,5-7H2,1-4H3;1H |
InChI Key |
LYORIJIQNZUPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)CNC.Cl |
Origin of Product |
United States |
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